molecular formula Cd B087968 Cadmium-109 CAS No. 14109-32-1

Cadmium-109

Cat. No. B087968
M. Wt: 108.90499 g/mol
InChI Key: BDOSMKKIYDKNTQ-OIOBTWANSA-N
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Patent
US04130565

Procedure details

To a stirred ice-cold ethereal Grignard solution (392 ml) containing 0.56 mole of ethylmagnesium bromide, is added 51.3 g (0.28 mole) of dry powdered cadmium chloride in small portions. Stirring is continued without heating for 5 minutes, followed by refluxing for 30-45 minutes until no Gilman test for Grignard reagent is observed. Then, 500 ml of dry benzene is added thereto, and the resulting cadmium reagent is cooled to below 0° C. (usually -10° to 0° C.). A solution of 91.3 g (0.5 mole) of methyl 2-(chloroformylmethylmercapto)acetate in 500 ml of dry benzene is added with vigorous stirring as rapidly as consistent with control of the exothermic reaction. The reaction mixture is stirred at room temperature for 3-5 hours, then decomposed by addition of cold 6N sulfuric acid, and extracted three times with ether. The organic extracts are combined, washed successively with an aqueous sodium bicarbonate solution and an aqueous sodium chloride solution and dried over sodium sulfate. After evaporation of the solvent in vacuo, the residual liquid is distilled under reduced pressure to give 53.7 g (60.9% yield) of methyl 2-(3-methylacetonylmercapto)acetate as an oily material, bp. 137°-140° C./13 mmHg). IR: νmax Neat cm-1 : 1740, 1711; νmaxCHCl3 cm-1 : 1737, 1712. NMR: ppm (CDCl3): 1.10 (triplet, 3H, J = 7, CH2CH3), 2.62 (quartet, 2H, J = 7, CH2CH3), 3.28 (singlet, 2H, SCH2COO), 3.43 (singlet, 2H, SCH2CO), 3.73 (singlet, 3H, COOMe). Anal. Calcd. for C7H12O3S (%): C, 47.70; H, 6.86; S, 18.19. Found (%): C, 47.96; H, 6.98; S, 17.90.
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
392 mL
Type
reactant
Reaction Step Two
Quantity
0.56 mol
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
91.3 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
51.3 g
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH3:2].Cl[C:6]([CH2:8][S:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])=[O:7].S(=O)(=O)(O)O>C1C=CC=CC=1.[Cl-].[Cd+2].[Cl-].[Cd]>[CH3:1][CH2:2][C:6](=[O:7])[CH2:8][S:9][CH2:10][C:11]([O:13][CH3:14])=[O:12] |f:4.5.6|

Inputs

Step One
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solution
Quantity
392 mL
Type
reactant
Smiles
Name
Quantity
0.56 mol
Type
reactant
Smiles
C(C)[Mg]Br
Step Three
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
91.3 g
Type
reactant
Smiles
ClC(=O)CSCC(=O)OC
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
51.3 g
Type
catalyst
Smiles
[Cl-].[Cd+2].[Cl-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cd]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
without heating for 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
with vigorous stirring as rapidly as
CUSTOM
Type
CUSTOM
Details
consistent with control of the exothermic reaction
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at room temperature for 3-5 hours
Duration
4 (± 1) h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
WASH
Type
WASH
Details
washed successively with an aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous sodium chloride solution and dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residual liquid is distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CCC(CSCC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 53.7 g
YIELD: PERCENTYIELD 60.9%
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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